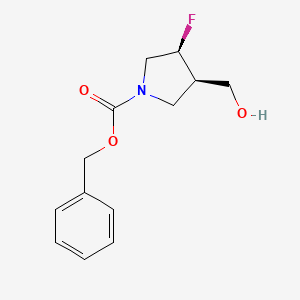

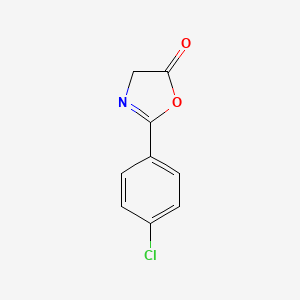

5(4H)-Oxazolone, 2-(4-chlorophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El anillo de oxazolona consiste en un anillo de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno.

- Este compuesto puede exhibir interesantes actividades biológicas debido a sus características estructurales.

5(4H)-Oxazolona, 2-(4-clorofenil)-: es un compuesto heterocíclico con un anillo de oxazolona que contiene un grupo fenilo sustituido con cloro.

Métodos De Preparación

- La síntesis de 5(4H)-Oxazolona, 2-(4-clorofenil)- involucra varios pasos:

Esterificación: Comience con ácido 4-clorobenzoico y esterifíquelo con metanol.

Hidrazinación: Convierta el intermedio de éster en la hidrazida correspondiente.

Formación de Sales y Ciclización: Ciclice la hidrazida para formar 5-(4-clorofenil)-1,3,4-tiadiazol-2-tiol.

Formación de Cloruro de Sulfonilo: Convierta el intermedio de tiol en cloruro de sulfonilo.

Ataque Nucleofílico: Reaccione el cloruro de sulfonilo con aminas para obtener las sulfonamidas del título.

- Los métodos de producción industrial pueden implicar modificaciones de estos pasos para lograr escalabilidad y eficiencia.

Análisis De Reacciones Químicas

- Los reactivos comunes incluyen agentes oxidantes, agentes reductores y nucleófilos.

- Los principales productos dependen de las condiciones de reacción y los sustituyentes.

5(4H)-Oxazolona, 2-(4-clorofenil)-: puede sufrir varias reacciones:

Aplicaciones Científicas De Investigación

Química: Investigue su reactividad, estabilidad y potencial como bloque de construcción para otros compuestos.

Biología: Explore sus interacciones con macromoléculas biológicas (enzimas, receptores).

Medicina: Evalúe sus propiedades farmacológicas (antivirales, antibacterianas, etc.).

Industria: Considere aplicaciones en ciencia de materiales o agroquímicos.

Mecanismo De Acción

- El mecanismo de acción exacto para 5(4H)-Oxazolona, 2-(4-clorofenil)- dependería de su objetivo biológico específico.

- Puede interactuar con enzimas, receptores o vías celulares.

Comparación Con Compuestos Similares

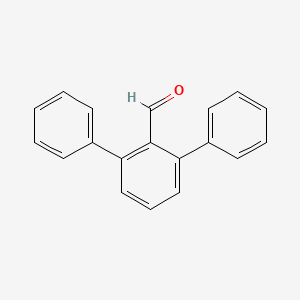

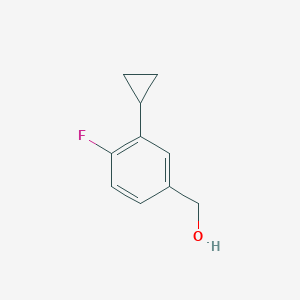

Compuestos Similares: Otros 1,3,4-tiadiazoles, como los que se muestran en la Figura 1 de la investigación.

Singularidad: Resalte cualquier característica o propiedad distintiva de este compuesto.

Recuerde que esta información se basa en la investigación disponible, y estudios adicionales pueden revelar conocimientos adicionales.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-4H-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUVAOXAHGUJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473751 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22887-53-2 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)

![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)